Neurotensin

Descripción general

Descripción

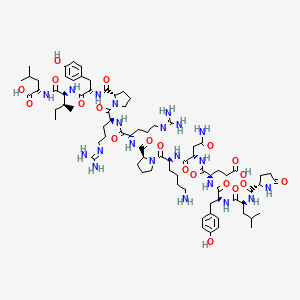

Neurotensin es un neuropéptido de 13 aminoácidos que juega un papel significativo en la regulación de la liberación de la hormona luteinizante y la prolactina. Fue aislado por primera vez del hipotálamo bovino en 1973 por Carraway y Leeman . This compound interactúa con el sistema dopaminérgico y participa en varios procesos fisiológicos, incluida la vasodilatación, la modulación de la transmisión de dopamina y la regulación de la motilidad gastrointestinal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Neurotensin se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida . La síntesis implica el uso de aminoácidos protegidos y reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) e hidroxi benzotriazol (HOBt) para formar enlaces peptídicos. El péptido final se escinde de la resina utilizando ácido trifluoroacético (TFA) y se purifica mediante cromatografía líquida de alta resolución (HPLC) .

Métodos de producción industrial: La producción industrial de this compound implica SPPS a gran escala, que está optimizada para un alto rendimiento y pureza. El proceso incluye sintetizadores de péptidos automatizados, sistemas de purificación a gran escala y medidas estrictas de control de calidad para garantizar la consistencia y la eficacia .

Análisis De Reacciones Químicas

Tipos de reacciones: Neurotensin experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno (H2O2) u otros agentes oxidantes en condiciones suaves.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP) a pH neutro.

Sustitución: Análogos de aminoácidos y reactivos de acoplamiento en SPPS.

Productos principales:

Aplicaciones Científicas De Investigación

Cancer Therapeutics and Diagnostics

Theranostic Applications

Neurotensin has emerged as a promising candidate for theranostic applications, particularly in cancer treatment. The NTS/NTSR1 axis is notably upregulated in several tumor types, including breast and pancreatic cancers. Targeting this pathway allows for selective drug delivery to cancer cells while minimizing off-target effects, which is crucial for enhancing therapeutic efficacy and reducing side effects .

Key Findings:

- NTSR1 Expression: High levels of NTSR1 are associated with poor prognosis in various cancers, making it a potential biomarker for early diagnosis and treatment monitoring .

- Therapeutic Development: Antibodies targeting this compound have been developed to neutralize its oncogenic properties, presenting a novel approach to cancer therapy .

Table 1: this compound Applications in Cancer

| Application Type | Description | Key Findings |

|---|---|---|

| Diagnostics | Early detection of cancers via NTSR expression | Higher NTSR1 levels correlate with poor prognosis |

| Therapeutics | Targeted drug delivery systems | Reduced off-target effects and enhanced efficacy |

| Imaging | Radiolabeled this compound agents for PET scans | Prominent tumor uptake and long retention times |

Gastrointestinal Health

This compound plays a significant role in gastrointestinal physiology, particularly in regulating intestinal motility and secretion. Research indicates that NT enhances intestinal stem cell function and promotes WNT/β-catenin signaling pathways, which are crucial for maintaining gut homeostasis .

Case Studies:

- A study demonstrated that NT is essential for fasting-induced activation of intestinal stem cells, highlighting its importance in gastrointestinal health management .

- Another investigation revealed that this compound's modulation of enteric neuronal activity could influence gut motility disorders .

Neurological Implications

This compound also exhibits neuromodulatory effects within the central nervous system (CNS). It has been implicated in various neurological conditions, including schizophrenia and obesity. The peptide's role as a neurotransmitter suggests potential therapeutic avenues for CNS disorders.

Research Insights:

- NT's interaction with dopaminergic pathways indicates its potential influence on mood regulation and psychotic disorders .

- Investigations into NT's effects on appetite regulation may provide insights into obesity treatment strategies.

Imaging Applications

Recent advancements have focused on developing radiolabeled this compound analogs for imaging purposes. These agents facilitate the visualization of tumors expressing NTSR1, aiding in both diagnosis and treatment planning.

Table 2: Imaging Studies Involving this compound

| Study Focus | Methodology | Results |

|---|---|---|

| Radiolabeling | Synthesis of 64Cu-labeled this compound agents | High tumor uptake with favorable biodistribution profiles |

| PET Imaging | Small animal PET/CT scans | Significant tumor-to-background contrast observed |

Mecanismo De Acción

Neurotensin ejerce sus efectos uniéndose a receptores específicos de this compound (NTS1, NTS2 y NTS3) ubicados en la superficie celular . Tras la unión, this compound activa vías de señalización intracelular, incluida la vía de la quinasa de proteínas activada por mitógenos (MAPK), la vía de la quinasa 3 de fosfatidilinositol (PI3K) y la liberación de calcio intracelular . Estas vías conducen a diversas respuestas fisiológicas, como la modulación de la liberación de dopamina, la regulación de la motilidad gastrointestinal y la proliferación celular .

Comparación Con Compuestos Similares

Neurotensin es único en comparación con otros neuropéptidos debido a sus interacciones específicas con los receptores y sus efectos fisiológicos . Compuestos similares incluyen:

Sustancia P: Otro neuropéptido involucrado en la transmisión del dolor y la inflamación.

Péptido intestinal vasoactivo (VIP): Un neuropéptido que regula la actividad del músculo liso y la secreción en el tracto gastrointestinal.

Somatostatina: Un neuropéptido que inhibe la liberación de varias hormonas y neurotransmisores.

La capacidad única de this compound para modular la transmisión de dopamina y su participación en procesos fisiológicos tanto centrales como periféricos lo distinguen de estos compuestos similares .

Actividad Biológica

Neurotensin (NT) is a 13-amino acid peptide that plays significant roles in various physiological and pathological processes within the central nervous system (CNS) and gastrointestinal tract. Since its discovery in 1973, extensive research has elucidated its diverse biological activities, particularly its interactions with this compound receptors (NTRs), which mediate its effects on neurotransmission, hormonal regulation, and potential therapeutic applications.

Structure and Receptors

This compound acts primarily through three receptors: NTS1, NTS2, and NTS3. Among these, NTS1 is the most studied and is a G-protein coupled receptor (GPCR) that facilitates excitatory neurotransmission by increasing intracellular calcium levels. NTS2 and NTS3 are also GPCRs but are less characterized in terms of their specific functions and distribution within the CNS .

Physiological Roles

This compound is involved in several critical physiological functions:

- Neurotransmission : NT modulates dopaminergic activity, influencing mood, cognition, and behavior. It has been linked to conditions such as schizophrenia, where altered this compound signaling may contribute to symptoms .

- Gastrointestinal Function : NT stimulates gut motility and pancreatic secretion, enhancing fat absorption and regulating gastric acid secretion .

- Pain Modulation : this compound exhibits analgesic properties independent of opioid pathways, making it a candidate for pain management therapies .

- Endocrine Regulation : It influences the secretion of hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), affecting reproductive functions .

Pathological Implications

Research has highlighted this compound's involvement in various diseases:

- Schizophrenia : Studies have shown lower levels of NT in the cerebrospinal fluid of patients with schizophrenia. This suggests a potential role for this compound-based therapies in managing psychotic symptoms .

- Cancer : NT's role in tumor biology has gained attention, particularly its ability to enhance the efficacy of chemotherapeutic agents when conjugated with this compound derivatives. For example, tetrabranched NT(8-13) linked to methotrexate demonstrated significant tumor growth reduction in xenograft models .

- Neurodegenerative Diseases : this compound has been implicated in neurodegenerative processes, with studies suggesting that it may influence protein biosynthesis impairment observed in conditions like Alzheimer’s disease .

Table 1: Summary of this compound's Biological Activities

Recent Advances

Recent studies have focused on developing this compound analogs with enhanced stability and receptor affinity. For instance, branched forms of NT have shown improved resistance to proteolysis while retaining biological activity. These modifications are paving the way for novel therapeutic applications targeting various disorders including cancer and psychiatric conditions .

Propiedades

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJGZPGTCUMMOT-ISULXFBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H121N21O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1672.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39379-15-2, 55508-42-4, 64088-62-6 | |

| Record name | Neurotensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039379152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurotensin (ox) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055508424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurotensin, tyr(11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064088626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEUROTENSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHB61LG5QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.